Boc-his(3-bom)-ome hcl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

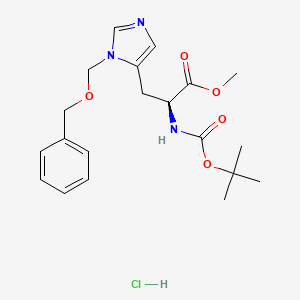

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Protected Histidine in Peptide Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-His(3-Bom)-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Histidine's unique imidazole side chain is a cornerstone of functionality in a vast number of biologically active peptides and proteins, participating in catalysis, metal ion coordination, and proton transfer mechanisms.[1] However, this very reactivity presents a significant hurdle in synthetic peptide chemistry. The imidazole ring is nucleophilic, basic, and prone to facilitating racemization of the α-carbon during peptide coupling steps, which can compromise the stereochemical integrity and biological activity of the final product.[1][2]

To navigate these challenges, a suite of protecting group strategies has been developed. This guide focuses on This compound (methyl (2S)-3-{1-[(benzyloxy)methyl]-1H-imidazol-5-yl}-2-[(tert-butoxycarbonyl)amino]propanoate hydrochloride), a meticulously designed histidine derivative that provides robust solutions to the core problems encountered in peptide synthesis. This derivative employs three distinct protecting groups:

-

Boc (tert-butyloxycarbonyl): A well-established, acid-labile protecting group for the α-amino functionality, forming the basis of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3]

-

OMe (Methyl Ester): A simple protecting group for the C-terminal carboxylate, allowing for solution-phase manipulations or subsequent deprotection for fragment condensation.

-

Bom (Benzyloxymethyl): The critical protecting group for the imidazole side chain. By alkylating the π-nitrogen (N-3), the Bom group effectively stericly and electronically hinders the imidazole's ability to catalyze racemization during activation.[2][4][5]

This technical guide provides a comprehensive overview of the chemical properties, strategic applications, and detailed handling protocols for this compound, empowering researchers to leverage this valuable building block for the successful synthesis of complex peptides.

I. Physicochemical and Structural Properties

This compound is typically supplied as a white to off-white solid with a purity of ≥98%.[6][7][8] The hydrochloride salt form is utilized to enhance the compound's stability and handling characteristics.[8]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Chemical Name | methyl (2S)-3-{1-[(benzyloxy)methyl]-1H-imidazol-5-yl}-2-[(tert-butoxycarbonyl)amino]propanoate hydrochloride | |

| CAS Number | 83468-80-8 | [7][9] |

| Molecular Formula | C₂₀H₂₇N₃O₅·HCl | [6][7][9] |

| Molecular Weight | 425.91 g/mol | [10][11] |

| Typical Purity | ≥98% | [6][7] |

| Storage Conditions | 2-8°C, store under inert gas. For long-term storage, -15°C is recommended. | [7][10][11] |

Structural Elucidation

The precise arrangement of the protecting groups is fundamental to the functionality of this reagent. The diagram below illustrates the molecular structure.

Caption: Structure of this compound.

II. Core Application & Mechanistic Rationale in SPPS

The primary application of this compound is as a building block in Boc-strategy solid-phase peptide synthesis (SPPS). Its design directly addresses the critical challenge of histidine-induced racemization.

Causality of Racemization Suppression

Histidine is particularly susceptible to racemization during the carboxyl activation step required for peptide bond formation.[12] The unprotected π-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.

The Bom group at the N-3 (π) position provides a robust defense against this pathway. By alkylating the π-nitrogen, the lone pair of electrons is no longer available to act as an intramolecular base, thus preserving the stereochemical integrity of the α-carbon. This makes Boc-His(3-Bom)-OH and its derivatives invaluable for syntheses where racemization of histidine is a significant risk.[2][4][5]

Workflow Integration in Boc-SPPS

The use of this compound (or its corresponding carboxylic acid, Boc-His(3-Bom)-OH, for direct use in SPPS) integrates seamlessly into the standard Boc-SPPS workflow.

Caption: Boc-SPPS cycle using a protected histidine derivative.

III. Reactivity and Key Experimental Protocols

Proper handling and deprotection are critical for the successful application of this compound. The three protecting groups are removed under orthogonal conditions.

Protocol 1: Nα-Boc Group Deprotection

The Boc group is acid-labile. However, studies have shown that the Boc group on a His(Bom) residue can be unusually resistant to cleavage compared to other amino acids.[13] This can lead to incomplete deprotection and subsequent deletion sequences in the final peptide. Therefore, modified conditions are often necessary.

Step-by-Step Methodology:

-

Standard Conditions: Treat the resin-bound peptide with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes at room temperature.

-

Rationale: TFA is a strong acid that protonates the Boc group, leading to its cleavage as gaseous isobutylene and carbon dioxide. DCM serves as an inert solvent.

-

Self-Validation & Causality: Monitor the deprotection reaction using a qualitative test (e.g., Kaiser test). If the test indicates the presence of remaining protected amines, it validates the need for more stringent conditions.

-

Modified Protocol (for resistant residues):

-

Increase the TFA concentration to 50-60%.

-

Prolong the reaction time to 45-60 minutes.

-

Perform a second, shorter TFA treatment (e.g., 10-15 minutes) after the initial wash step.[13]

-

Causality: The increased acid concentration and reaction time provide the necessary chemical potential to overcome the higher activation energy for deprotection of the sterically or electronically hindered Boc-His(Bom) moiety.

-

Protocol 2: Imidazole (Bom) and Final Peptide Cleavage

The Bom group is stable to the TFA used for Boc removal but can be cleaved using strong acids or hydrogenolysis.

Method A: Strong Acid Cleavage (Hydrogen Fluoride - HF)

-

WARNING: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum. Place it in a specialized HF cleavage vessel.

-

Scavenger Addition: Add a scavenger cocktail to the vessel. A common choice for Bom-protected peptides is p-cresol and p-thiocresol.

-

Causality of Scavengers: During HF cleavage, the Bom group releases a benzyloxymethyl cation, which can decompose to generate formaldehyde.[13] Formaldehyde can then react with nucleophilic side chains, particularly Trp and Cys. Scavengers like thiols efficiently trap these reactive species, preventing side product formation.[2]

-

Cleavage: Cool the vessel to 0°C. Condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

-

Work-up: Remove the HF by evaporation under vacuum. Precipitate the cleaved peptide in cold diethyl ether, wash, and lyophilize.

Method B: Palladium-Mediated Hydrogenolysis

This method offers a milder alternative to HF for removing the Bom group, though it is typically performed in solution after the peptide has been cleaved from the resin by other means if the linker is not also hydrogenolysis-labile.

-

Catalyst Preparation: Suspend the Bom-protected peptide in a suitable solvent (e.g., Isopropanol/Water mixture).[14]

-

Reaction Setup: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution. For improved reaction rates, a small amount of an acid like formic acid (HCOOH) can be added.[14]

-

Rationale: The Pd/C catalyst facilitates the transfer of hydrogen to the benzylic C-O bond of the Bom group, cleaving it to yield toluene and hydroxymethyl-histidine, which subsequently releases formaldehyde. The added water and acid can suppress side reactions and accelerate the cleavage.[14]

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure) until the reaction is complete (monitor by HPLC/MS).

-

Work-up: Filter the reaction mixture through celite to remove the Pd/C catalyst. Evaporate the solvent and purify the deprotected peptide.

Protocol 3: C-Terminal Methyl Ester (OMe) Saponification

This protocol is relevant for solution-phase synthesis or fragment condensation strategies.

-

Reaction: Dissolve the peptide methyl ester in a mixture of an organic solvent (e.g., THF or Methanol) and water.

-

Base Addition: Cool the solution to 0°C and add a stoichiometric amount (e.g., 1.05 equivalents) of 1 M aqueous Sodium Hydroxide (NaOH) dropwise.

-

Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 15-60 minutes.

-

Rationale: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt and methanol.

-

Quenching and Work-up: Carefully neutralize the reaction with a mild acid (e.g., 1 M KHSO₄) to pH ~4-5. Extract the product into an organic solvent or remove the organic solvent under vacuum to precipitate the product.

IV. Analytical Quality Control

Verifying the identity and purity of this compound and its subsequent peptide products is essential.

| Technique | Purpose | Typical Parameters & Expected Results |

| Reverse-Phase HPLC | Purity Assessment & Reaction Monitoring | Column: C18 (e.g., 4.6 x 250 mm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Linear gradient of B over 20-30 min. Detection: UV at 220 nm. Expected Result: A single major peak with >98% purity. |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Mode: Positive Ion Electrospray (ESI+). Expected Mass: For the free base (C₂₀H₂₇N₃O₅), the calculated monoisotopic mass is 401.19. Expect to observe the protonated molecular ion [M+H]⁺ at m/z 402.2. |

| ¹H-NMR Spectroscopy | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Key Expected Signals: - ~1.4 ppm (s, 9H, Boc group). - ~3.7 ppm (s, 3H, OMe group). - Signals for the benzyl and imidazole protons. The chemical shifts will differ significantly from the corresponding N-1 (τ) protected isomer, providing a means of confirming regiochemistry. |

V. Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at the recommended temperature (2-8°C) to prevent degradation from moisture and air.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly specialized and effective reagent for introducing histidine into peptides while minimizing the risk of racemization. Its π-Bom protecting group provides a decisive advantage over unprotected or τ-protected derivatives.[4][5] While its use requires careful consideration of deprotection conditions—particularly the enhanced stability of the Nα-Boc group and the potential for side reactions during Bom cleavage—the protocols outlined in this guide provide a validated framework for its successful application. By understanding the underlying chemical principles and adhering to robust experimental methodologies, researchers can confidently employ this derivative to advance their work in drug discovery and biochemical research.

References

-

PubChem. this compound | C20H28ClN3O5 | CID 74889901.[Link]

-

Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Histidine Derivatives in Organic Synthesis and Drug Discovery.[Link]

-

Lee, Y. R., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 33(7), 2417-2420. [Link]

-

Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-10. [Link]

-

Reddit. How do I remove the N-Boc protection group...[Link]

-

GenScript. Overview of Custom Peptide Synthesis.[Link]

-

ResearchGate. Did anyone observe spontaneous Boc removal from histidine?[Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

-

Merck Millipore. Novabiochem® Letters 2 .15Vol.[Link]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. CAS 3350-15-0: H-Dab(Boc)-OMe . HCl | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Boc-His(3-Bom)-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the precise control of amino acid reactivity is paramount. Histidine, with its nucleophilic imidazole side chain, presents a significant challenge, being prone to racemization and side reactions during peptide coupling.[1][2][3] The strategic use of protecting groups is therefore not merely a technicality, but a cornerstone of successful peptide synthesis. This guide provides a comprehensive exploration of Nα-tert-butoxycarbonyl-Nτ-benzyloxymethyl-L-histidine methyl ester hydrochloride, commonly abbreviated as Boc-His(3-Bom)-OMe HCl.

This derivative of L-histidine is a valuable building block in synthetic organic chemistry, particularly in the Boc/Bn solid-phase peptide synthesis (SPPS) strategy.[2] The careful selection of the tert-butoxycarbonyl (Boc) group for the α-amino protection, the benzyloxymethyl (Bom) group for the imidazole side chain (specifically at the τ-nitrogen, position 3), and the methyl ester for the carboxylic acid terminus offers a robust combination for managing histidine's reactivity. This guide will delve into the rationale behind this specific combination of protecting groups, elucidate the structure of the molecule, and provide a detailed, plausible synthesis pathway, offering field-proven insights for its preparation.

The Strategic Importance of Protecting Groups for Histidine

The imidazole ring of histidine is a double-edged sword in peptide chemistry. While it plays a crucial role in the biological activity of many peptides and proteins, its inherent nucleophilicity and basicity can lead to undesirable outcomes during synthesis.[2] The two primary challenges are:

-

Racemization: The imidazole nitrogen can catalyze the epimerization of the activated amino acid, leading to a loss of stereochemical purity in the final peptide.[2][4]

-

Side-Chain Acylation: The unprotected imidazole ring can react with activated carboxyl groups, leading to the formation of unwanted side products.[4]

To mitigate these issues, various protecting groups have been developed. The benzyloxymethyl (Bom) group, attached to the tau (τ) nitrogen of the imidazole ring, has proven to be particularly effective in suppressing racemization.[4] While more challenging and costly to prepare compared to other histidine derivatives, its use is invaluable when maintaining the chiral integrity of histidine residues is critical.[4]

The Nα-Boc protecting group is a standard in Boc-based SPPS, readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[] The methyl ester serves to protect the carboxylic acid, preventing its participation in unwanted reactions, and can be removed by saponification.

Chemical Structure and Properties

This compound is a white solid, typically supplied as a hydrochloride salt to enhance its stability and solubility.[6]

| Property | Value |

| Molecular Formula | C20H27N3O5·HCl |

| Molecular Weight | 425.91 g/mol [7] |

| CAS Number | 83468-80-8[7][8] |

| Synonyms | Methyl (2S)-3-{1-[(benzyloxy)methyl]-1H-imidazol-5-yl}-2-[(tert-butoxycarbonyl)amino]propanoate hydrochloride, N-alpha-t-butoxycarbonyl-N-pi-benzyloxymethyl-L-histidine alpha-methyl ester hydrochloride[7] |

| Storage Temperature | 2-8°C |

The structure consists of the L-histidine backbone with the α-amino group protected by a Boc group, the τ-nitrogen of the imidazole ring protected by a Bom group, and the carboxylic acid functional group converted to a methyl ester. The hydrochloride salt form protonates one of the basic nitrogen atoms, typically the π-nitrogen of the imidazole ring.

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yields. The following pathway represents a logical and experimentally supported approach.

Caption: Synthesis pathway for this compound.

Step 1: Esterification of L-Histidine

The initial step involves the protection of the carboxylic acid group as a methyl ester. A common and efficient method is the reaction of L-histidine with thionyl chloride (SOCl₂) in methanol (MeOH).[9] The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and also generates HCl in situ, which catalyzes the esterification and results in the formation of the dihydrochloride salt of the histidine methyl ester.

Experimental Protocol:

-

Suspend L-histidine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude H-His-OMe·2HCl as a solid. This product is often used in the next step without further purification.

Step 2: Nα-Boc Protection

The next step is the selective protection of the α-amino group with the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the histidine methyl ester dihydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.[9]

Experimental Protocol:

-

Dissolve H-His-OMe·2HCl in a suitable solvent, such as a mixture of dioxane and water or dichloromethane (DCM).

-

Cool the solution in an ice bath and add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the HCl.

-

Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated to yield Boc-His-OMe.

Step 3: Nτ-Bom Protection

This is a critical step where the benzyloxymethyl (Bom) group is introduced onto the imidazole side chain. The reaction of Boc-His-OMe with benzyloxymethyl chloride (Bom-Cl) in the presence of a suitable base will yield a mixture of Nτ-Bom and Nπ-Bom protected isomers. The τ-isomer is generally favored, and the isomers can be separated by chromatography. The choice of base and solvent can influence the regioselectivity of this reaction.

Experimental Protocol:

-

Dissolve Boc-His-OMe in an anhydrous aprotic solvent such as DCM or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Add benzyloxymethyl chloride (Bom-Cl) to the solution and stir at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The crude product is purified by column chromatography on silica gel to isolate the desired Nτ-isomer, Boc-His(3-Bom)-OMe.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product. This is achieved by treating the purified Boc-His(3-Bom)-OMe with a solution of hydrogen chloride.

Experimental Protocol:

-

Dissolve the purified Boc-His(3-Bom)-OMe in a dry, aprotic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Challenges and Considerations in Synthesis

-

Regioselectivity of Bom protection: The alkylation of the imidazole ring can occur at either the τ (tele) or π (pros) nitrogen. Reaction conditions must be optimized to favor the formation of the desired τ-isomer.

-

Stability of Bom-Cl: Benzyloxymethyl chloride can be unstable and should be handled with care. It is often freshly prepared or purchased from a reliable source and stored under appropriate conditions.

-

Purification: The separation of the τ and π isomers of the Bom-protected histidine can be challenging and typically requires careful column chromatography.

-

Cleavage of the Bom group: While stable during peptide synthesis, the Bom group is cleaved under strong acidic conditions such as with HF or TFMSA. This cleavage can generate formaldehyde as a byproduct, which can lead to side reactions. The inclusion of scavengers like cysteine or resorcinol in the cleavage cocktail is recommended to mitigate this issue.[10][11]

Conclusion

This compound is a strategically designed and protected amino acid derivative that effectively addresses the challenges associated with incorporating histidine into peptides. The combination of the Boc, Bom, and methyl ester protecting groups provides orthogonal stability, minimizes racemization, and prevents unwanted side reactions. The multi-step synthesis, while requiring careful execution and purification, yields a valuable building block for the synthesis of complex peptides in both academic research and industrial drug development. Understanding the rationale behind its structure and the nuances of its synthesis is crucial for any scientist working in the field of peptide chemistry.

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

-

How do you esterify a N-Boc protected amino acid? (2017, March 23). ResearchGate. Retrieved from [Link]

- Protection of histidine in peptide synthesis: A Reassessment of the trityl group. (2011). The Journal of organic chemistry.

-

Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025, March 8). National Institutes of Health. Retrieved from [Link]

- Histidine protection. (n.d.). Google Patents.

- 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. (2011, September). Tetrahedron Letters, 52(38), 4947-4949.

- Synthesis and Application of Fmoc-His(3-Bum)-OH. (2001). Journal of Peptide Science, 7, 502-510.

- Study on the esterification method of N-Boc protected amino acids. (2005). Chinese Journal of Medicinal Chemistry, 1.

-

Please suggest me a best recent method of esterification of N-Boc-Amino Acids? (2016, December 11). ResearchGate. Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Institutes of Health. Retrieved from [Link]

- Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. (1990, October). International Journal of Peptide and Protein Research, 36(4), 350-5.

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. (2025, August 6). ResearchGate. Retrieved from [Link]

- A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. (n.d.). Google Patents.

-

Boc-N-p-benzyloxymethyl-L-histidine methyl ester hydrochloride | CAS 83468-80-8. (n.d.). P212121 Store. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shop.bachem.com [shop.bachem.com]

Spectroscopic and Spectrometric Characterization of Boc-His(3-Bom)-OMe HCl: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for Nα-tert-butoxycarbonyl-Nπ-(benzyloxymethyl)-L-histidine methyl ester hydrochloride (Boc-His(3-Bom)-OMe HCl). This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of histidine residues where protection of the imidazole ring is necessary to prevent side reactions and racemization. Understanding its spectroscopic signature is paramount for identity confirmation, purity assessment, and ensuring the integrity of subsequent synthetic steps in drug discovery and development.

Introduction to this compound: Strategic Importance in Peptide Synthesis

Histidine's imidazole side chain presents unique challenges in peptide synthesis. Its nucleophilic nature can lead to undesirable acylation, and the basicity of the π-nitrogen can catalyze racemization of the α-carbon during activation. The use of a protecting group on the imidazole ring mitigates these issues. The benzyloxymethyl (Bom) group is a valuable choice for this purpose, offering stability under the conditions of Boc-based SPPS and being readily removable under strong acid conditions, such as with hydrogen fluoride (HF). The Nπ (3-position) protection is particularly effective in suppressing racemization compared to protection at the Nτ (1-position).[1]

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational reference for researchers utilizing this important reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on the well-characterized analogous compound, Boc-His(3-Bum)-OMe, as detailed by Mergler et al. (2001), and fundamental principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of neighboring functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-His(3-Bom)-OMe in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | s | 1H | Imidazole C2-H |

| ~7.30-7.40 | m | 5H | Phenyl-H (Bom) |

| ~6.85 | s | 1H | Imidazole C4-H |

| ~5.50 | d | 1H | NH (Boc) |

| ~5.30 | s | 2H | N-CH₂-O (Bom) |

| ~4.60 | s | 2H | O-CH₂-Ph (Bom) |

| ~4.55 | m | 1H | α-CH |

| ~3.70 | s | 3H | OCH₃ |

| ~3.10 | m | 2H | β-CH₂ |

| ~1.40 | s | 9H | C(CH₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum:

The proton signals of the imidazole ring are expected to appear as singlets at approximately 7.55 ppm (C2-H) and 6.85 ppm (C4-H). The benzylic protons of the Bom group will be visible as a multiplet in the aromatic region (~7.30-7.40 ppm). The two methylene groups of the Bom protector will present as singlets around 5.30 ppm and 4.60 ppm. The α-proton of the histidine backbone will resonate as a multiplet around 4.55 ppm, coupled to the β-protons and the amide proton. The methyl ester protons will give a sharp singlet at approximately 3.70 ppm. The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a characteristic singlet at around 1.40 ppm. The β-protons will be observed as a multiplet around 3.10 ppm. The amide proton's signal is expected to be a doublet around 5.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-His(3-Bom)-OMe in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (ester) |

| ~155.5 | C=O (carbamate) |

| ~137.0 | Phenyl C (Bom, quaternary) |

| ~136.5 | Imidazole C2 |

| ~135.0 | Imidazole C5 |

| ~128.5 | Phenyl CH (Bom) |

| ~128.0 | Phenyl CH (Bom) |

| ~127.5 | Phenyl CH (Bom) |

| ~117.0 | Imidazole C4 |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~72.0 | N-C H₂-O (Bom) |

| ~70.0 | O-C H₂-Ph (Bom) |

| ~54.0 | α-CH |

| ~52.5 | OCH₃ |

| ~29.0 | β-CH₂ |

| ~28.5 | C(C H₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbons of the ester and carbamate groups are expected at the downfield end of the spectrum, around 172.5 ppm and 155.5 ppm, respectively. The aromatic and imidazole carbons will resonate in the 117-137 ppm region. The quaternary carbon of the Boc group will be observed around 80.0 ppm, while the methyl carbons will be at approximately 28.5 ppm. The carbons of the Bom protecting group's methylene linkers will appear around 72.0 ppm and 70.0 ppm. The α-carbon of the histidine backbone is predicted to be at about 54.0 ppm, and the methyl ester carbon at 52.5 ppm. The β-carbon is expected around 29.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1600, 1495, 1455 | Medium | C=C stretch (aromatic) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (ester) |

| ~1070 | Strong | C-O stretch (ether, Bom) |

Interpretation of the IR Spectrum:

The IR spectrum will prominently feature two strong carbonyl stretching bands: one around 1745 cm⁻¹ for the methyl ester and another around 1710 cm⁻¹ for the Boc protecting group. The N-H stretch of the amide will be visible as a medium-intensity band around 3300 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl group will appear around 3050 cm⁻¹, while aliphatic C-H stretches from the rest of the molecule will be observed around 2980 cm⁻¹. The characteristic aromatic C=C stretching bands will be present in the 1600-1455 cm⁻¹ region. The amide II band, resulting from N-H bending, will be strong and located around 1520 cm⁻¹. Strong C-O stretching vibrations from the carbamate, ester, and ether functionalities of the Bom group will be evident in the fingerprint region (1250-1070 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For Boc-His(3-Bom)-OMe, Electrospray Ionization (ESI) is a common and suitable technique.

Table 4: Predicted Mass Spectrometry Data for Boc-His(3-Bom)-OMe (ESI-MS)

| m/z | Ion |

| 426.2 | [M+H]⁺ (as HCl salt) |

| 390.2 | [M+H]⁺ (free base) |

| 334.1 | [M+H - C₄H₈]⁺ |

| 290.1 | [M+H - Boc]⁺ |

| 91.1 | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Mass Spectrum:

The protonated molecule of the hydrochloride salt, [M+H]⁺, is expected at an m/z of approximately 426.2. The free base would show a protonated molecule at m/z 390.2. A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (C₄H₈), leading to a peak at m/z 334.1. The complete loss of the Boc group (100 Da) would result in a fragment at m/z 290.1. The presence of the benzyl group in the Bom protector will likely give rise to a prominent peak at m/z 91.1, corresponding to the stable tropylium ion.

Experimental Protocols

The following protocols are adapted from the synthesis of the analogous compound Boc-His(3-Bum)-OMe as described by Mergler et al. (2001) and are predicted to be effective for the synthesis of Boc-His(3-Bom)-OMe.

Synthesis of Boc-His(3-Bom)-OMe

-

Reaction Setup: To a solution of Boc-His(τ-Boc)-OMe (1 equivalent) in dichloromethane (DCM), add benzyloxymethyl chloride (Bom-Cl) (1.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent in vacuo. Dissolve the resulting residue in ethyl acetate and wash with a 5% aqueous NaHCO₃ solution, followed by water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., Time-of-Flight or Quadrupole).

Visualizations

Molecular Structure

Caption: Predicted fragmentation of Boc-His(3-Bom)-OMe in ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for this compound. The predicted NMR, IR, and MS data, based on the analysis of a closely related analogue and fundamental spectroscopic principles, serve as a valuable resource for researchers in peptide synthesis and drug development. Accurate interpretation of this data is essential for verifying the identity and purity of this key building block, thereby ensuring the successful synthesis of target peptides.

References

-

Mergler, M., Dick, F., Sax, B., Schwindling, J., & Vorherr, T. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Precup, C., & Partali, V. (2009). Protecting groups in organic synthesis. Annals of West University of Timişoara, Series of Chemistry, 18(2), 1-14. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Boc-His(3-Bom)-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Nα-tert-butyloxycarbonyl-Nπ-(benzyloxymethyl)-L-histidine methyl ester hydrochloride (Boc-His(3-Bom)-OMe HCl). As a critical building block in peptide synthesis and drug development, a thorough understanding of its physicochemical properties is paramount for its effective handling, storage, and application. This document delineates the theoretical and practical aspects of the compound's solubility in a range of common solvents and explores its stability under various environmental conditions. Detailed experimental protocols for solubility assessment and forced degradation studies are provided to enable researchers to generate robust and reliable data. The causal relationships behind experimental choices are elucidated to provide a deeper understanding of the molecule's behavior.

Introduction to this compound: A Key Intermediate

This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. Its structure comprises a histidine backbone with three key protecting groups:

-

Nα-Boc (tert-butyloxycarbonyl): A common acid-labile protecting group for the alpha-amino group, enabling controlled peptide chain elongation.[1] Its removal is typically achieved under anhydrous acidic conditions.[1]

-

Nπ-Bom (benzyloxymethyl): An acid-labile protecting group for the imidazole ring of histidine. The Bom group is particularly useful in preventing side reactions associated with the histidine side chain during peptide synthesis.[2] Its cleavage, often with strong acids like hydrogen fluoride (HF), can release formaldehyde, necessitating the use of scavengers.

-

Methyl Ester (-OMe): A protecting group for the C-terminal carboxylic acid, which can be removed by saponification.

-

Hydrochloride Salt (HCl): The hydrochloride salt form generally enhances the stability and solubility of amino acid esters in aqueous solutions.[3]

The strategic combination of these protecting groups allows for selective deprotection and coupling in complex peptide synthesis protocols.

Solubility Profile of this compound

The solubility of this compound is influenced by the interplay of its polar (hydrochloride salt, ester, and imidazole ring) and non-polar (Boc and Bom groups) moieties. A comprehensive understanding of its solubility in various solvents is crucial for reaction setup, purification, and formulation.

Factors Influencing Solubility

-

Solvent Polarity: As a salt, the compound is expected to have higher solubility in polar solvents. However, the bulky and hydrophobic Boc and Bom groups will enhance solubility in organic solvents.

-

Temperature: For most solids, solubility increases with temperature.[4]

-

pH: The pH of aqueous solutions will significantly impact the protonation state of the imidazole ring and the terminal amine (if the Boc group were to be removed), thereby affecting solubility.

Expected Solubility in Common Solvents

| Solvent | Type | Expected Solubility | Rationale and Insights |

| Water | Polar Protic | Moderately Soluble | The hydrochloride salt form enhances aqueous solubility.[3] However, the hydrophobic Boc and Bom groups may limit high concentrations. Solubility is expected to be pH-dependent. |

| Methanol (MeOH) | Polar Protic | Soluble | The polarity of methanol and its ability to form hydrogen bonds will facilitate the dissolution of the polar parts of the molecule, while its organic nature will accommodate the non-polar protecting groups. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity might result in slightly lower solubility compared to methanol. |

| Dichloromethane (DCM) | Non-polar | Soluble | The large non-polar surface area provided by the Boc and Bom groups should allow for good solubility in this common organic solvent. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is an excellent solvent for many protected amino acids and peptides due to its high polarity and ability to disrupt intermolecular hydrogen bonds. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Acetonitrile is a versatile solvent for a wide range of organic molecules and is expected to be a good solvent for this compound. |

| Tetrahydrofuran (THF) | Non-polar aprotic | Soluble | THF is a good solvent for many protected amino acids. |

| Diethyl Ether | Non-polar | Sparingly Soluble to Insoluble | The high polarity imparted by the hydrochloride salt is likely to make it poorly soluble in a non-polar solvent like diethyl ether. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, DCM, DMF)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

Self-Validation:

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Visually inspect the solution after equilibration to confirm the presence of excess solid.

-

Analyze the dried solute by a suitable method (e.g., HPLC, NMR) to confirm that no degradation occurred during the experiment.

Stability Profile of this compound

The stability of this compound is a critical parameter for determining its shelf-life, appropriate storage conditions, and compatibility with various reaction conditions. Degradation can occur at the Boc group, the Bom group, the methyl ester, or the histidine side chain itself.

Potential Degradation Pathways

-

Acid-Catalyzed Deprotection: The Boc group is susceptible to cleavage under acidic conditions. The Bom group is also acid-labile, though it generally requires stronger acidic conditions than the Boc group.

-

Base-Catalyzed Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Oxidation: The imidazole ring of histidine can be susceptible to oxidation.

-

Temperature-Induced Degradation: Elevated temperatures can accelerate all degradation pathways.

Recommended Storage Conditions

Based on supplier recommendations and the general stability of protected amino acids, the following storage conditions are advised:

-

Solid Form: Store at -15°C to 2-8°C in a tightly sealed container to protect from moisture.

-

In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or -80°C for short periods. The stability in different solvents will vary.

Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, room temperature and 60°C | Cleavage of Boc group, potential cleavage of Bom group. |

| Basic Hydrolysis | 0.1 M NaOH, room temperature and 60°C | Hydrolysis of the methyl ester. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the imidazole ring. |

| Thermal Stress | Solid and solution stored at elevated temperatures (e.g., 60°C, 80°C) | Acceleration of all degradation pathways. |

| Photostability | Exposure to light (ICH Q1B guidelines) | Potential for photolytic degradation. |

Analytical Monitoring: The stressed samples should be analyzed at various time points using a stability-indicating HPLC method.

Experimental Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Example):

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution (Example):

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 20 |

| 20 | 80 |

| 25 | 80 |

| 26 | 20 |

| 30 | 20 |

Detection: UV at 220 nm.

Procedure:

-

Sample Preparation: Dilute the stressed samples with the initial mobile phase composition.

-

Injection: Inject a fixed volume (e.g., 10 µL) onto the HPLC system.

-

Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound to ensure co-eluting impurities are not present.

Self-Validation:

-

The method should be able to resolve the parent peak from all degradation product peaks with a resolution of >1.5.

-

The mass balance should be assessed to ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradation product peaks.

Visualization of Workflows

Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical principles with practical, self-validating experimental protocols, researchers and drug development professionals can ensure the quality and reliability of their work with this important synthetic building block. The provided workflows and data presentation formats are designed to facilitate systematic and robust characterization of this and similar molecules.

References

-

Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

-

ResearchGate. (2025, August 8). Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Retrieved from [Link]

-

ResearchGate. (2025, December 13). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Solubility of Things. (n.d.). Histidine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and Application of Fmoc-His(3-Bum)-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and Modeling of d -Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

University of Babylon. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

-

National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-Histidine. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

SciELO. (2008, January 28). Article. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

-

PubChem. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Retrieved from [Link]

-

ResearchGate. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Letters 2 .15Vol.. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Role of Boc protecting group in peptide synthesis

An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and modern practice of chemical peptide synthesis. Its introduction by R.B. Merrifield in his pioneering work on Solid-Phase Peptide Synthesis (SPPS) revolutionized the field, enabling the routine construction of complex peptides that were previously inaccessible.[1][2][3] This guide provides a comprehensive technical overview of Boc-based SPPS, intended for researchers, chemists, and drug development professionals. We will delve into the core chemical principles, provide field-proven protocols, analyze common side reactions, and offer a comparative perspective against the now-prevalent Fmoc strategy. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application to empower scientists in their synthetic endeavors.

The Foundational Principle: Controlled Assembly via Protection

The synthesis of a peptide with a defined sequence requires the stepwise, directional formation of amide bonds between amino acids. Uncontrolled, this process would lead to a random polymerization, as each amino acid possesses at least two reactive functional groups: an α-amino group and a C-terminal carboxyl group.[4][5] The strategic use of temporary protecting groups for the α-amino function is therefore indispensable to ensure that coupling occurs exclusively at the desired positions.[5][]

The Boc group, an acid-labile carbamate, was central to the first robust and widely adopted SPPS methodology.[1][7] The entire strategy, known as Boc/Bzl SPPS, is built upon a principle of graduated acid lability .[3][8]

-

Temporary Nα-Protection: The Boc group on the incoming amino acid is removed with a moderate acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step.[9][10]

-

"Permanent" Side-Chain Protection: Functional groups on amino acid side chains are protected with groups (often benzyl-based, hence "Bzl") that are stable to the repetitive TFA treatments but can be removed at the end of the synthesis with a much stronger, "hard" acid, such as anhydrous hydrogen fluoride (HF).[9][11][12]

This differential stability allows for the selective deprotection of the N-terminus at each cycle while keeping the side chains and the peptide's anchor to the solid support intact until the final cleavage step.[10]

The Core Chemistry: Boc Protection and Deprotection

Introduction of the Boc Group

The Boc group is typically installed on the α-amino group of an amino acid via nucleophilic acyl substitution using di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, under basic conditions.[4][5]

General Protocol: Boc Protection of an Amino Acid

-

Dissolve the amino acid (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water, containing a base like sodium hydroxide or triethylamine (1.5 eq).[5][13]

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature or 0 °C.[13]

-

Allow the reaction to proceed for several hours until completion, which can be monitored by TLC.

-

Upon completion, perform an aqueous workup to remove byproducts and isolate the Nα-Boc-protected amino acid.

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is the critical step that enables the stepwise elongation of the peptide chain. It proceeds via an acid-catalyzed mechanism using TFA.[5]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[5]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group as its TFA salt.[5][11]

The generation of the tert-butyl cation is a key event with significant consequences for potential side reactions, as will be discussed in Section 5.

The Boc-SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain. The entire process is performed on a solid support (resin), which simplifies purification at each stage to simple filtration and washing.[14]

Detailed Experimental Protocol for One Cycle

This protocol outlines the key steps for adding a single amino acid.

Resin Selection: The choice of resin is critical as it determines the C-terminal functionality (acid or amide) and the cleavage conditions.

-

Merrifield Resin: The classic resin, linking the first amino acid as a benzyl ester. Prone to some peptide loss during repeated TFA steps.[15]

-

PAM Resin: An improved version with a more acid-stable linker, reducing peptide loss during synthesis.[15]

-

BHA/MBHA Resins: Used for the synthesis of C-terminal peptide amides. The MBHA resin offers an optimal balance of stability to TFA and lability to HF.[15]

Step 1: Nα-Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes at room temperature.[12][15] A common procedure is a short pre-wash (2-5 min) followed by a longer deprotection step.[13][15]

-

Critical Consideration: If the peptide contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent alkylation by the released tert-butyl cations.[11][13][15]

-

Filter the resin and wash thoroughly with DCM and then isopropanol (IPA) to remove TFA and byproducts.[15]

Step 2: Neutralization The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt, which is unreactive for coupling. It must be converted to the free amine.[2][11]

-

Wash the resin with DCM.

-

Treat the resin with a 5-10% solution of a hindered base, typically diisopropylethylamine (DIEA), in DCM for 5-10 minutes.[2][11]

-

Filter and wash the resin extensively with DCM to remove excess base and salts.

-

Field Insight (In Situ Neutralization): To improve efficiency and suppress side reactions like diketopiperazine formation, modern protocols often employ in situ neutralization.[16] Here, the neutralization and coupling steps are combined. The activated amino acid and DIEA are added simultaneously to the protonated peptide-resin.[1][11][17]

Step 3: Coupling This step forms the new peptide bond.

-

In a separate vessel, dissolve the incoming Nα-Boc-protected amino acid (typically 3-5 equivalents) and an activating agent in a suitable solvent like DMF or DCM.

-

Common activation systems include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), usually with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[]

-

Uronium/Aminium Salts: More modern and efficient reagents like HBTU or HATU, which are often used for in situ neutralization protocols.[1][]

-

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The reaction's completion can be monitored using a qualitative method like the ninhydrin (Kaiser) test.

-

Filter and wash the resin with DMF and DCM to remove excess reagents and byproducts, yielding the elongated, Nα-Boc-protected peptide-resin ready for the next cycle.

The Final Act: Hard Acid Cleavage and the Role of Scavengers

Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. In Boc/Bzl chemistry, this requires a strong, "hard" acid.[9]

Cleavage Reagents

-

Anhydrous Hydrogen Fluoride (HF): The most common and effective reagent for Boc-SPPS cleavage.[18] It is highly toxic, corrosive, and requires a specialized, dedicated apparatus.[17][19]

-

Trifluoromethanesulfonic acid (TFMSA): A strong acid alternative to HF that can be used in standard laboratory glassware but is also highly corrosive.[15][17]

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another alternative to HF.[15][18]

The Critical Role of Scavengers

During the strong acid cleavage, both the Boc groups (if any remain) and the benzyl-based side-chain protecting groups are removed, generating a high concentration of reactive carbocations (e.g., tert-butyl, benzyl cations).[20] These electrophilic species can irreversibly modify nucleophilic amino acid side chains, particularly Trp, Met, Tyr, and Cys, leading to significant impurities.[15][20]

To prevent these side reactions, the cleavage is performed in a "cocktail" containing the strong acid and a mixture of nucleophilic trapping agents known as scavengers .[18][21][22]

| Scavenger | Target Residue(s) / Function | Typical Concentration |

| Anisole | Protects Tyr from benzylation; traps acylium ions from Glu.[16][18] | 5-10% |

| Thioanisole | A soft nucleophile, protects Met and Cys. Reduces Met(O).[18] | 5-10% |

| Water | Traps tert-butyl cations.[20][23] | 2.5-5% |

| Triisopropylsilane (TIS) | A reducing scavenger, very effective at trapping carbocations.[22] | 1-2.5% |

| 1,2-Ethanedithiol (EDT) | Protects Trp from alkylation and removes formyl groups.[18][20] | 2.5-5% |

| p-Cresol | Scavenger for Tyr and an effective acyl ion eliminator.[21] | 5-10% |

Standard "Low-High" HF Cleavage Protocol

The "low-high" HF procedure is often used to minimize side reactions.

-

"Low HF" Step: The peptide-resin is first treated with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v) at 0°C for 2 hours. This SN2 condition removes most side-chain groups with reduced risk of carbocation-mediated side reactions.[18]

-

HF Evaporation: The volatile HF and DMS are removed under vacuum.

-

"High HF" Step: The resin is then treated with a standard "high HF" cocktail, such as HF/anisole (90:10 v/v), for 1 hour at 0°C. This step cleaves the peptide from the resin and removes more resistant protecting groups like Arg(Tos).[18]

-

Work-up: After HF removal, the crude peptide is precipitated and washed with cold diethyl ether, then dissolved in an aqueous buffer for purification by RP-HPLC.[22]

Navigating Challenges: Common Side Reactions

A deep understanding of potential side reactions is crucial for troubleshooting and optimizing a synthesis.

-

Alkylation of Sensitive Residues: As mentioned, this is the most prominent side reaction, caused by carbocations during TFA deprotection and final cleavage. Judicious use of scavengers is the primary mitigation strategy.[15]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction. The peptide backbone nitrogen can attack the side-chain benzyl ester, forming a cyclic succinimide intermediate. This can reopen to form a mixture of the correct α-peptide and the undesired β-peptide isomer.[15][16] In Boc-SPPS, the protonated state of the N-terminus after TFA deprotection naturally suppresses this side reaction compared to Fmoc-SPPS.[15]

-

Pyroglutamate (pGlu) Formation: An N-terminal glutamic acid residue can cyclize under acidic conditions, where the N-terminal amine attacks the side-chain carboxyl group, eliminating water to form a stable lactam.[24]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent when Proline is the second residue.[15][16] Utilizing in situ neutralization protocols can effectively suppress this side reaction.[16]

-

Glutamic Acid Acylation: During strong HF cleavage, the γ-carboxyl group of Glu can form a reactive acylium ion, which can either cyclize or be trapped by scavengers like anisole to form an unwanted ketone adduct.[16][24]

A Comparative Analysis: Boc vs. Fmoc Strategy

While Boc chemistry laid the foundation for SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, developed in the 1970s, has become the dominant method for most routine applications.[9][] The choice between them is a critical decision based on the specific synthetic challenge.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Group Lability | Acid-Labile (TFA)[9] | Base-Labile (Piperidine)[9] |

| Side-Chain Lability | Strong Acid-Labile (HF, TFMSA)[9] | Acid-Labile (TFA)[9] |

| Protection Scheme | Graduated Lability[8] | Fully Orthogonal[11][17] |

| Final Cleavage | Harsh (HF), requires special equipment.[9][19] | Mild (TFA), standard lab equipment.[17] |

| Reagent Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids are typically more expensive. |

| Aggregation Issues | Less frequent; repeated acid steps keep the peptide chain protonated and solvated, disrupting aggregation.[1][17] | More frequent, especially with hydrophobic sequences. |

| Common Side Reactions | Acid-catalyzed modifications (alkylation, pGlu). | Base-catalyzed modifications (aspartimide, diketopiperazine). |

When is Boc Chemistry the Preferred Choice?

Despite the prevalence of Fmoc, the Boc strategy remains an indispensable tool and is often superior in specific scenarios:

-

Synthesis of Long and Difficult Sequences: For peptides prone to aggregation (e.g., hydrophobic or β-sheet forming sequences), Boc chemistry often provides higher yields and purity. The repeated protonation of the N-terminus during TFA deprotection helps maintain solubility and prevents inter-chain hydrogen bonding.[1][9][17]

-

Synthesis of Peptides with Base-Sensitive Moieties: The Boc strategy is compatible with base-sensitive protecting groups or modifications that would not survive the repeated piperidine treatments of the Fmoc workflow.[]

-

Large-Scale Industrial Synthesis: For established processes and where cost is a major driver, the lower price of Boc-amino acids can be a significant advantage.[][9]

Conclusion

The tert-butyloxycarbonyl protecting group is more than a historical footnote; it is a foundational and powerful tool in the arsenal of the modern peptide chemist. The Boc/Bzl strategy, pioneered by Merrifield, established the principles of solid-phase synthesis and continues to offer a robust solution for challenging synthetic targets, particularly long and aggregation-prone peptides. While Fmoc chemistry provides a milder and more convenient route for routine synthesis, a comprehensive understanding of Boc chemistry—from its mechanistic underpinnings and detailed protocols to its unique advantages and potential pitfalls—is essential for any scientist or organization engaged in the advanced chemical synthesis of peptides and proteins.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. [Link]

-

PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

PubMed. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. [Link]

-

Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield). [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

-

ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. [Link]

-

ResearchGate. (n.d.). Boc‐SPPS developed by Merrifield and co‐workers. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. csbio.com [csbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Potential Applications of Boc-His(3-Bom)-OMe HCl in Medicinal Chemistry

Foreword: The Strategic Imperative of Histidine Modification in Drug Discovery

In the intricate landscape of medicinal chemistry, the amino acid histidine occupies a position of profound significance. Its imidazole side chain, with a pKa near physiological pH, serves as a versatile proton shuttle, a nucleophilic catalyst, and a metal ligand in countless biological processes.[1][2] This very versatility, however, presents a formidable challenge in the synthetic realm. The unprotected imidazole ring can induce racemization, catalyze unwanted side reactions, and complicate purification. Consequently, the strategic protection and manipulation of the histidine scaffold are paramount to the successful synthesis of complex peptides and small molecule therapeutics. This guide provides an in-depth technical exploration of Nα-tert-Butoxycarbonyl-Nτ-(benzyloxymethyl)-L-histidine methyl ester hydrochloride, or Boc-His(3-Bom)-OMe HCl, a key building block that offers a robust solution to these challenges. We will dissect its chemical logic, explore its diverse applications, and provide actionable protocols for its effective utilization.

Core Concepts: Deconstructing this compound

To fully appreciate the utility of this reagent, we must first understand the individual contributions of its constituent parts and the overarching "orthogonal" protection strategy they enable.[3][4][][6] An orthogonal strategy is critical in multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others.[4][][7]

Chemical Structure:

-

Nα-Boc (tert-Butoxycarbonyl): A widely used, acid-labile protecting group for the alpha-amino function.[8] It is stable to a broad range of reaction conditions but is readily cleaved with acids like trifluoroacetic acid (TFA).

-

C-Terminal Methyl Ester (OMe): Protects the carboxylic acid, preventing its participation in undesired coupling reactions. It can be selectively removed under basic conditions (saponification) to liberate the free acid for subsequent amide bond formation.

-

Nτ-Bom (Benzyloxymethyl): This key group protects the τ-nitrogen (N-3) of the imidazole ring. The Bom group is stable to the acidic conditions used for Boc removal and the basic conditions often used in Fmoc-based peptide synthesis.[9][10][11] Its removal is typically achieved through hydrogenolysis.[11] Crucially, protecting the π-nitrogen (N-1) has been shown to be indispensable for the complete prohibition of side chain-induced racemization.[11]

-

Hydrochloride Salt (HCl): Enhances the compound's crystallinity, stability, and ease of handling.[12]

The Rationale for Nτ-Bom Protection

The primary challenge with histidine in peptide synthesis is the nucleophilicity of the imidazole π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to racemization.[10][13][14] The Bom group on the τ-nitrogen sterically and electronically shields the imidazole ring, effectively mitigating this detrimental side reaction.[9][11] This protection is superior to other methods that may be partially labile or fail to completely suppress racemization.[10][11]

Table 1: Comparative Analysis of Common Histidine Side-Chain Protecting Groups in Boc Chemistry

| Protecting Group | Abbreviation | Key Stability Features | Common Cleavage Method | Potential Drawbacks |